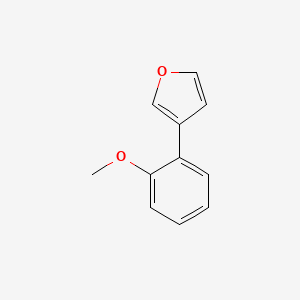

3-(2-Methoxyphenyl)furan

Description

3-(2-Methoxyphenyl)furan is a heterocyclic compound featuring a furan ring substituted at the 3-position with a 2-methoxyphenyl group. This structure combines the aromaticity of the furan core with the electron-donating methoxy group on the phenyl ring, influencing its electronic properties and biological interactions. The compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing bioactive derivatives, particularly in anticancer research. For example, benzofuro[3,2-c]quinolines derived from 3-(2-methoxyphenyl)quinolin-4(1H)-ones exhibit potent antileukemia activity against the MV-4-11 cell line .

Properties

CAS No. |

259266-91-6 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)furan |

InChI |

InChI=1S/C11H10O2/c1-12-11-5-3-2-4-10(11)9-6-7-13-8-9/h2-8H,1H3 |

InChI Key |

DBYYXIMBVPQDSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)furan can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-methoxyphenyl)acetaldehyde with a suitable reagent under acidic conditions. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)furan has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 3-(2-Methoxyphenyl)furan derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

Positional Isomers of Methoxyphenyl Substituents

- 4-(4-Methoxyphenyl)furan-2(5H)-one: Synthesized via multicomponent reactions, this positional isomer (methoxy at the phenyl 4-position) demonstrates distinct reactivity patterns due to altered electronic effects.

- 3-(3-Methoxyphenyl)furan Derivatives: Compounds like 3-Furyl-(3-methoxyphenyl)methanol (CAS 1094294-18-4) highlight how meta-substitution impacts solubility and metabolic stability. The meta-methoxy group may reduce steric hindrance, favoring interactions with enzymes such as carbonic anhydrase .

Functional Group Variations

- 3-(3’-Hydroxy Phenethyl)furan-2(5H)-one : Isolated from Pleione bulbocodioides, this natural analog replaces the methoxy group with a hydroxyl-phenethyl chain. The hydroxyl group enhances hydrogen-bonding capacity, contributing to its antitumor activity against LA795 cells .

Key Research Findings and Contradictions

- Substituent Position Matters: While 2-methoxycarbonyl derivatives of benzo[b]furan show enhanced antiproliferative activity over ethoxycarbonyl analogs , meta-methoxy substitution in other contexts (e.g., 3-Furyl-(3-methoxyphenyl)methanol) may favor enzyme inhibition .

- Electron-Donating vs. Withdrawing Groups : Electron-donating methoxy groups generally enhance binding to hydrophobic pockets, but electron-withdrawing groups (e.g., chlorine in ) can improve electrophilic reactivity for covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.